molecular formula C12H9Cl4NO4 B12471710 2,3,4,5-Tetrachloro-6-(morpholine-4-carbonyl)benzoic acid

2,3,4,5-Tetrachloro-6-(morpholine-4-carbonyl)benzoic acid

Katalognummer: B12471710
Molekulargewicht: 373.0 g/mol
InChI-Schlüssel: OJZAGTFTZQUEDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,4,5-Tetrachloro-6-(morpholine-4-carbonyl)benzoic acid is a chemical compound with the molecular formula C12H9Cl4NO4 It is known for its unique structure, which includes a benzoic acid core substituted with four chlorine atoms and a morpholine-4-carbonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrachloro-6-(morpholine-4-carbonyl)benzoic acid typically involves the chlorination of a benzoic acid derivative followed by the introduction of the morpholine-4-carbonyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents and conditions safely.

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,5-Tetrachloro-6-(morpholine-4-carbonyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The morpholine ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while reduction reactions can produce alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

2,3,4,5-Tetrachloro-6-(morpholine-4-carbonyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for agrochemicals.

Wirkmechanismus

The mechanism of action of 2,3,4,5-Tetrachloro-6-(morpholine-4-carbonyl)benzoic acid involves its interaction with specific molecular targets. The chlorine atoms and the morpholine ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The exact pathways and targets can vary depending on the application, but generally, the compound can inhibit enzyme activity or modulate receptor functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,3,4,5-Tetrachloro-6-[(1,3-thiazol-2-ylamino)carbonyl]benzoic acid
  • 2,3,4,5-Tetrachloro-6-[(2,3-dichlorophenyl)amino]carbonyl]benzoic acid
  • 2,3,4,5-Tetrachloro-6-(morpholine-4-carbonyl)benzoic acid

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the morpholine-4-carbonyl group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

Molekularformel

C12H9Cl4NO4

Molekulargewicht

373.0 g/mol

IUPAC-Name

2,3,4,5-tetrachloro-6-(morpholine-4-carbonyl)benzoic acid

InChI

InChI=1S/C12H9Cl4NO4/c13-7-5(11(18)17-1-3-21-4-2-17)6(12(19)20)8(14)10(16)9(7)15/h1-4H2,(H,19,20)

InChI-Schlüssel

OJZAGTFTZQUEDP-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.